Methyl2-amino-2-(4-methoxyoxan-4-yl)acetatehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of methyl 2-amino-2-(4-methoxyoxan-4-yl)acetate hydrochloride involves several steps. The synthetic route typically includes the following steps:
Formation of the oxane ring: The initial step involves the formation of the oxane ring structure.
Introduction of the amino group: The amino group is introduced through a substitution reaction.
Esterification: The ester group is formed by reacting the intermediate with methanol.
Hydrochloride formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial production methods may vary, but they generally follow similar steps with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Methyl 2-amino-2-(4-methoxyoxan-4-yl)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-amino-2-(4-methoxyoxan-4-yl)acetate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is used in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.
Wirkmechanismus
The mechanism of action of methyl 2-amino-2-(4-methoxyoxan-4-yl)acetate hydrochloride involves its interaction with specific molecular targets. It is believed to exert its effects by binding to voltage-gated sodium channels, thereby inhibiting the influx of sodium ions and preventing the propagation of action potentials. This mechanism is similar to that of lidocaine, which is known for its local anesthetic properties.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-amino-2-(4-methoxyoxan-4-yl)acetate hydrochloride is structurally similar to several other compounds, including:
Lidocaine: Both compounds share a similar mechanism of action and are used as local anesthetics.
Mexiletine: This compound is also structurally related and is used as an antiarrhythmic agent.
Tocainide: Another similar compound with local anesthetic and antiarrhythmic properties.
Eigenschaften
Molekularformel |
C9H18ClNO4 |
---|---|
Molekulargewicht |
239.69 g/mol |
IUPAC-Name |
methyl 2-amino-2-(4-methoxyoxan-4-yl)acetate;hydrochloride |
InChI |
InChI=1S/C9H17NO4.ClH/c1-12-8(11)7(10)9(13-2)3-5-14-6-4-9;/h7H,3-6,10H2,1-2H3;1H |
InChI-Schlüssel |
VUMXOQMDOMZFRM-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(C1(CCOCC1)OC)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.